2-Acetyl-3-((2-morpholin-4-ylethyl)amino)-N-phenylprop-2-enamide
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Overview
Description
2-Acetyl-3-((2-morpholin-4-ylethyl)amino)-N-phenylprop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a morpholine ring, and a phenylprop-2-enamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-((2-morpholin-4-ylethyl)amino)-N-phenylprop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Enamine Intermediate: The reaction begins with the condensation of an acetyl compound with an amine to form an enamine intermediate.
Addition of the Morpholine Ring: The enamine intermediate is then reacted with a morpholine derivative under controlled conditions to introduce the morpholine ring.
Coupling with Phenylprop-2-enamide: The final step involves coupling the morpholine-containing intermediate with a phenylprop-2-enamide derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-((2-morpholin-4-ylethyl)amino)-N-phenylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Acetyl-3-((2-morpholin-4-ylethyl)amino)-N-phenylprop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-((2-morpholin-4-ylethyl)amino)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-3-((2-piperidin-4-ylethyl)amino)-N-phenylprop-2-enamide
- 2-Acetyl-3-((2-pyrrolidin-4-ylethyl)amino)-N-phenylprop-2-enamide
- 2-Acetyl-3-((2-piperazin-4-ylethyl)amino)-N-phenylprop-2-enamide
Uniqueness
2-Acetyl-3-((2-morpholin-4-ylethyl)amino)-N-phenylprop-2-enamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures
Properties
IUPAC Name |
(Z)-3-hydroxy-2-(2-morpholin-4-ylethyliminomethyl)-N-phenylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-14(21)16(17(22)19-15-5-3-2-4-6-15)13-18-7-8-20-9-11-23-12-10-20/h2-6,13,21H,7-12H2,1H3,(H,19,22)/b16-14-,18-13? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQQUCOMFPQZHH-QWTLTLSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NCCN1CCOCC1)C(=O)NC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C=NCCN1CCOCC1)/C(=O)NC2=CC=CC=C2)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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